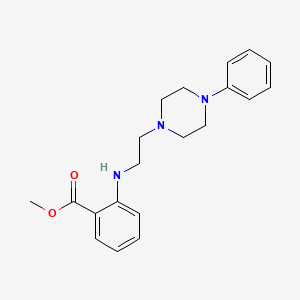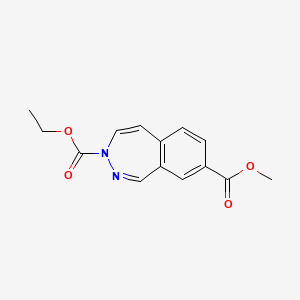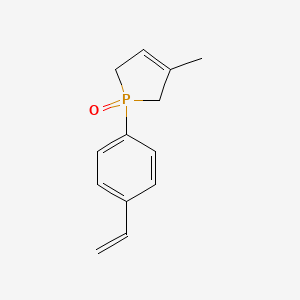![molecular formula C10H24O4Si B14470337 Di-tert-butyl[bis(methylperoxy)]silane CAS No. 66320-22-7](/img/structure/B14470337.png)
Di-tert-butyl[bis(methylperoxy)]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl[bis(methylperoxy)]silane is an organosilicon compound characterized by the presence of two tert-butyl groups and two methylperoxy groups attached to a silicon atom. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl[bis(methylperoxy)]silane can be synthesized through the reaction of di-tert-butylsilane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylperoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products, often employing advanced catalytic systems and reaction monitoring techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl[bis(methylperoxy)]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under specific conditions, it can be reduced to form simpler silane derivatives.
Substitution: The methylperoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates and catalysts such as transition metal complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.
Major Products
Oxidation: Products include oxidized organic compounds and silanol derivatives.
Reduction: Reduced silane compounds are formed.
Substitution: Substituted organosilicon compounds with various functional groups.
Applications De Recherche Scientifique
Di-tert-butyl[bis(methylperoxy)]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions and radical initiations.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl[bis(methylperoxy)]silane involves the homolytic cleavage of the peroxide bond, generating reactive oxygen species (ROS) such as methyl radicals. These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups and a peroxide bond, known for its stability and use as a radical initiator.
tert-Butyl hydroperoxide: Contains a tert-butyl group and a hydroperoxy group, commonly used as an oxidizing agent.
Uniqueness
Di-tert-butyl[bis(methylperoxy)]silane is unique due to the presence of both tert-butyl and methylperoxy groups attached to a silicon atom. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes.
Propriétés
Numéro CAS |
66320-22-7 |
|---|---|
Formule moléculaire |
C10H24O4Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
ditert-butyl-bis(methylperoxy)silane |
InChI |
InChI=1S/C10H24O4Si/c1-9(2,3)15(13-11-7,14-12-8)10(4,5)6/h1-8H3 |
Clé InChI |
XWZCDDRTLYQVNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(OOC)OOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)




![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)



![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)

